![molecular formula C31H35N3O3 B2499748 5-[2,4-二氧代-1-(2,4,6-三甲基苯基)-1,4-二氢喹唑啉-3(2H)-基]-N-(2-苯乙基)戊酰胺 CAS No. 1326846-36-9](/img/no-structure.png)
5-[2,4-二氧代-1-(2,4,6-三甲基苯基)-1,4-二氢喹唑啉-3(2H)-基]-N-(2-苯乙基)戊酰胺
货号 B2499748
CAS 编号:
1326846-36-9
分子量: 497.639
InChI 键: BNMCUDGMVCUXAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc .科学研究应用
抗菌活性
研究表明,喹唑啉衍生物对各种人类致病微生物具有显著的抗菌特性。Saravanan、Alagarsamy和Prakash(2015年)的一项研究合成了一系列喹唑啉衍生物,并测试了它们的体外抗菌和抗真菌性能,发现这些化合物对所有测试的微生物菌株都表现出活性。这突显了喹唑啉衍生物作为开发新的抗菌剂基础的潜力(Saravanan, Alagarsamy, & Prakash, 2015)。
抗癌活性
喹唑啉衍生物也被研究用于其抗癌活性。Zhang等人(2013年)的一项研究报告了5,6,7-三甲氧基-N-苯基(乙基)-4-氨基喹唑啉化合物的合成,这些化合物显著抑制了细胞外调节激酶1/2(ERK1/2)的磷酸化,表明具有潜在的抗癌活性。这项研究强调了喹唑啉衍生物在癌症治疗中的治疗潜力(Zhang, Jin, Xiang, Wu, Wang, Hu, Xue, & Yang, 2013)。
作用机制
安全和危害
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid. This intermediate is then reacted with N-(2-phenylethyl)pentanamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "2,4,6-trimethylbenzaldehyde", "Anthranilic acid", "N-(2-phenylethyl)pentanamide", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid.", "Step 2: Activation of the carboxylic acid group of the intermediate with a coupling agent such as EDCI or DCC.", "Step 3: Addition of N-(2-phenylethyl)pentanamide to the activated intermediate to form the final product, 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS 编号 |
1326846-36-9 |
分子式 |
C31H35N3O3 |
分子量 |
497.639 |
IUPAC 名称 |
5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C31H35N3O3/c1-22-19-23(2)27(24(3)20-22)21-34-28-14-8-7-13-26(28)30(36)33(31(34)37)18-10-9-15-29(35)32-17-16-25-11-5-4-6-12-25/h4-8,11-14,19-20H,9-10,15-18,21H2,1-3H3,(H,32,35) |
InChI 键 |
BNMCUDGMVCUXAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
3-chloro-N-ethyl-4-fluoroaniline
106847-36-3
2-Cyclopropyl-4-methoxypiperidine;hydrochloride
2416228-93-6